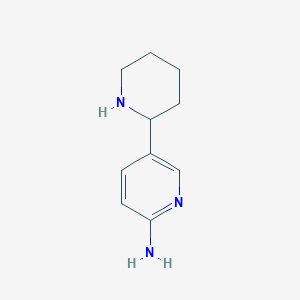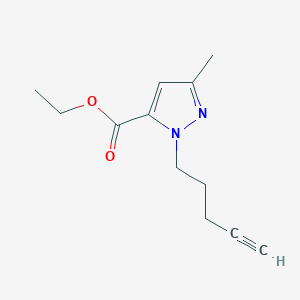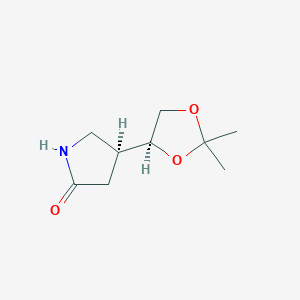
Potassium 4-formylfuran-2-trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-formylfuran-2-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a furan ring with a formyl substituent. It is commonly used in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-formylfuran-2-yl)borate can be synthesized through several methods. One common approach involves the reaction of 4-formylfuran-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(4-formylfuran-2-yl)borate may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(4-formylfuran-2-yl)borate undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .
Aplicaciones Científicas De Investigación
Potassium trifluoro(4-formylfuran-2-yl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(4-formylfuran-2-yl)borate in cross-coupling reactions involves the transmetalation process, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This step is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved in other reactions depend on the specific context and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(4-formylphenyl)borate
- Potassium trifluoro(4-fluorophenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
Uniqueness
Potassium trifluoro(4-formylfuran-2-yl)borate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its phenyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the furan ring’s reactivity and stability are advantageous .
Propiedades
Fórmula molecular |
C5H3BF3KO2 |
|---|---|
Peso molecular |
201.98 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-formylfuran-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-1-4(2-10)3-11-5;/h1-3H;/q-1;+1 |
Clave InChI |
AJJKNXQHUNYGSK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CO1)C=O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)





![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)

![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)




